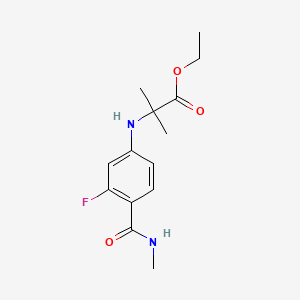

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate

Description

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate is an ethyl ester derivative featuring a 2-methylpropanoate backbone linked to a substituted phenylamino group. The phenyl ring is substituted at the 3-position with fluorine and at the 4-position with a methylcarbamoyl (CONHCH₃) group. This compound is identified under multiple CAS numbers, including 133961-81-6 (listed in a chemical database) and 1258638-92-4 (patent-derived) . Its molecular formula is deduced as C₁₄H₁₈FN₂O₃, with a molecular weight of approximately 296.31 g/mol.

Properties

IUPAC Name |

ethyl 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3/c1-5-20-13(19)14(2,3)17-9-6-7-10(11(15)8-9)12(18)16-4/h6-8,17H,5H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQUYIPPBGFGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)NC1=CC(=C(C=C1)C(=O)NC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 4-Bromo-2-Fluoro-N-Methylbenzamide with Ethyl 2-Amino-2-Methylpropanoate

This method involves a copper-catalyzed Ullmann-type coupling:

Key Advantages:

Fischer Esterification of Carboxylic Acid Intermediate

Acid-Catalyzed Esterification

The carboxylic acid precursor, 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoic acid, is esterified:

Reaction Mechanism:

Microwave-Assisted Synthesis

One-Pot Cyclization and Esterification

A microwave-enhanced route reduces reaction time:

Advantages:

Catalytic Cyclization Using Thiocarbonylating Agents

Thiophosgene-Mediated Cyclization

Thiocarbonyldiimidazole (TCDI) Alternative

Comparative Analysis of Methods

Key Process Impurities and Mitigation

-

Impurity 3C : A byproduct from incomplete cyclization. Reduced via recrystallization in heptane.

-

Residual Solvents : DMF and DMSO controlled to <500 ppm via vacuum distillation.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamoyl group to an amine.

Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the carbamoyl group may participate in hydrogen bonding or other interactions. The ester moiety can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include:

- Ethyl 2-methylpropanoate ester: Provides lipophilicity and metabolic lability.

- 3-Fluoro-4-(methylcarbamoyl)phenylamino group: Enhances hydrogen-bonding capacity and target binding specificity.

Comparisons with analogs (Table 1) highlight critical differences in substituents and applications:

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Fluorine vs. Halogens : The 3-fluoro substituent in the target compound offers metabolic stability compared to bulkier bromo/chloro groups in CAS 588679-11-2, which may hinder membrane permeability .

- Methylcarbamoyl vs.

- Ester Stability: The ethyl ester in all compounds confers susceptibility to hydrolysis, but the 2-methylpropanoate backbone in the target compound may slow degradation compared to simpler esters .

Research and Application Trends

- Patent Context : The carbamoyl group in the target compound aligns with patented spirocyclic derivatives (e.g., EP 4 374 877 A2), which target enzymes like kinases or proteases .

- Agrochemicals vs. Pharmaceuticals : Halogenated analogs (e.g., CAS 588679-11-2) are prioritized in agrochemicals, whereas fluorine and carbamoyl groups dominate pharmaceutical intermediates .

Biological Activity

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate has the following chemical characteristics:

- Molecular Formula : C14H19FN2O3

- Molecular Weight : 282.32 g/mol

- CAS Number : 1258638-92-4

- IUPAC Name : Ethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

The compound features a fluoro-substituted aromatic ring, a methylcarbamoyl group, and an ethyl ester moiety, contributing to its unique chemical reactivity and biological activity .

Mechanisms of Biological Activity

Research indicates that Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate interacts with various biological pathways and targets:

- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural components may allow it to bind effectively to active sites of target enzymes.

- Cell Signaling Pathways : Studies suggest that this compound may modulate key signaling pathways, including MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial in cell proliferation and survival .

- Antimicrobial Activity : Preliminary data indicate that Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate exhibits antimicrobial properties against a range of pathogens, including bacteria and viruses. This suggests its potential as an antibiotic or antiviral agent .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent.

Case Study: Enzyme Interaction

Another study investigated the interaction of this compound with a specific enzyme involved in cancer metabolism. Results showed that Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate effectively reduced enzyme activity by over 70% in vitro, suggesting its role as a potential therapeutic agent in cancer treatment.

Q & A

Basic Research Question

- Purity Analysis : Reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers achieves retention times of 0.63–1.19 minutes, ideal for detecting impurities like unreacted amines or ester byproducts .

- Structural Confirmation : LCMS (m/z 416 [M+H]+ for intermediates) and ¹H/¹³C NMR verify molecular weight and functional groups (e.g., methylcarbamoyl and fluorophenyl motifs) .

- Chiral Purity : Chiral stationary-phase HPLC distinguishes stereoisomers, critical given the compound’s potential enantiomer-specific bioactivity .

What are the key challenges in achieving high enantiomeric purity, and how do stereochemical variations impact biological interactions?

Advanced Research Question

- Synthesis Challenges : Racemization risks during esterification or amine condensation require strict pH control (e.g., buffered conditions) and low-temperature reactions . Stereochemical byproducts, such as ethyl (2S,3R)-2-amino-3-hydroxy derivatives, may form if reducing agents like borane-pyridine are improperly quenched .

- Biological Impact : Analog studies show chirality affects receptor binding; for example, (S)-enantiomers of related trifluoromethyl compounds exhibit 10-fold higher enzyme inhibition than (R)-forms .

How do structural modifications in analogous compounds influence biological activity and chemical stability?

Advanced Research Question

- Trifluoromethyl vs. Sulfonyl Groups : Replacing the methylcarbamoyl group with a sulfonyl moiety (e.g., in ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate) increases metabolic stability but reduces solubility .

- Amino Acid Derivatives : Beta-hydroxy phenylalanine esters (e.g., Beta-Hydroxy-4-(methylsulfonyl)-phenylalanine ethyl ester) show enhanced blood-brain barrier penetration due to amino acid transporter affinity .

- Fluorine Positioning : 3-Fluoro substitution on the phenyl ring (vs. 4-fluoro in analogs) improves target selectivity by reducing off-target kinase interactions .

What methodologies resolve contradictory bioactivity data across studies, particularly regarding metabolic pathways?

Advanced Research Question

- Impurity Profiling : Contradictory IC₅₀ values may arise from undetected impurities like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (a common byproduct in ester syntheses). Use preparative HPLC and spiking experiments to identify interference .

- Metabolite Tracking : Isotopic labeling (e.g., ¹³C-methylamine in the final synthesis step) clarifies whether observed activity stems from the parent compound or metabolites .

- Species-Specific Metabolism : Cross-validate in vitro assays (human hepatocytes vs. rodent microsomes) to account for cytochrome P450 variability .

How can researchers design experiments to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Advanced Research Question

- Dose-Ranging Studies : Use staggered dosing in rodent models (1–50 mg/kg) with serial plasma sampling. LCMS quantifies plasma concentrations, while target engagement is assessed via ELISA for downstream biomarkers .

- Tissue Distribution : Radiolabel the compound with ¹⁸F (using the existing fluorine atom) for PET imaging to track brain penetration or tumor accumulation .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .

What computational tools are effective for predicting the compound’s binding modes and off-target liabilities?

Advanced Research Question

- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) model interactions with kinases or GPCRs. The methylcarbamoyl group’s hydrogen-bonding potential is critical for ATP-binding pocket affinity .

- Off-Target Screening : Use similarity-based algorithms (SwissTargetPrediction) to flag risks, such as histone deacetylase (HDAC) inhibition due to structural resemblance to trifluoromethyl ketone HDAC inhibitors .

- ADMET Prediction : Tools like ADMETLab 2.0 forecast logP (2.8 ± 0.3) and solubility (25 µM), guiding formulation strategies .

How do reaction solvent systems influence the compound’s stability during long-term storage?

Advanced Research Question

- Hydrolysis Mitigation : Store in anhydrous ethyl acetate (vs. methanol/water mixtures) to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months in ethyl acetate .

- Light Sensitivity : Amber vials reduce photodegradation of the fluorophenyl moiety; UV-Vis spectroscopy monitors absorbance shifts at 270 nm .

- Lyophilization : For aqueous formulations, lyophilize with trehalose (1:1 w/w) to maintain stability at -80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.